molecular formula C28H31NOSi B12958550 (S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine

(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B12958550
M. Wt: 425.6 g/mol
InChI Key: VSTNWKWKHLANSP-MHZLTWQESA-N
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Description

Historical Context of Proline-Derived Organocatalysts

The journey toward modern organocatalysts began with the discovery of proline’s catalytic properties in the 1970s. The landmark Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction demonstrated that L-proline could catalyze intramolecular aldol cyclizations with remarkable enantioselectivity (96.5:3.5 er). Despite its success, proline’s limited substrate scope and moderate activity hindered broader adoption. Researchers attributed these limitations to proline’s zwitterionic nature and insufficient steric bulk, which impeded transition-state organization.

The early 2000s marked a turning point with the introduction of diarylprolinol silyl ethers by Karl Anker Jørgensen. By replacing proline’s carboxylic acid with bulky aryl groups and a trimethylsilyl ether, these derivatives addressed solubility issues and enhanced face-selective shielding. For example, Jørgensen’s (S)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]pyrrolidinemethanol trimethylsilyl ether catalyzed C–C, C–N, and C–Hal bond formations with >90% enantiomeric excess (ee). This innovation laid the groundwork for further structural diversification, including the incorporation of naphthalenyl substituents to optimize π-π interactions and steric hindrance.

Structural Evolution from (S)-Proline to Silyl-Protected Pyrrolidine Derivatives

Proline’s transformation into advanced organocatalysts involves targeted modifications to its pyrrolidine core and functional groups:

  • Core Rigidity : The pyrrolidine ring’s conformationally restricted structure provides a chiral environment essential for enantioselectivity. Unlike flexible amines, proline’s cyclic secondary amine stabilizes enamine intermediates, facilitating predictable transition states.
  • Carboxylic Acid Replacement : Substituting the carboxylic acid with sterically demanding aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl or naphthalen-1-yl) mitigates undesired hydrogen bonding and improves solubility in nonpolar solvents.
  • Silyl Ether Introduction : The trimethylsilyloxy group enhances electron density at the oxygen atom, stabilizing enamine intermediates while providing a hydrophobic shield that directs substrate approach.

Table 1: Structural Comparison of Proline and Its Derivatives

Feature (S)-Proline Jørgensen’s Catalyst (CF3-Phenyl) Target Compound (Naphthalenyl)
Core Structure Pyrrolidine Pyrrolidine Pyrrolidine
Functional Group -COOH -OTMS, -Ar(CF3)2 -OTMS, -Ar(Naphth)2
Steric Bulk Low High Very High
Electron Effects H-Bonding Electron-Withdrawing π-Stacking
Solubility Polar Nonpolar Nonpolar

The target compound, this compound, extends this design by employing naphthalenyl groups. These substituents increase steric bulk and enable π-π interactions with aromatic substrates, further refining stereochemical outcomes.

Significance of Chiral Induction in Asymmetric Catalysis

Chiral induction in this catalyst arises from a synergy of steric shielding and electronic effects. The bulky naphthalenyl groups create a “wall” that blocks one face of the enamine intermediate, forcing substrates to approach from the exposed face. Concurrently, the trimethylsilyl ether modulates electron density, stabilizing transition states through hyperconjugation.

The Houk-List model elucidates this mechanism: during enamine formation, the catalyst’s amine condenses with aldehydes to generate a nucleophilic enamine. The bulky aryl groups dictate the si-face attack of electrophiles, while the silyl ether stabilizes the developing negative charge via σ*-orbital overlap. This dual activation enables high enantioselectivity in reactions such as:

  • Aldol Additions : Anti-selective couplings with ketones.
  • Michael Additions : Conjugate additions to α,β-unsaturated carbonyls.
  • ε-Functionalization : Remote stereocontrol in trienamine-mediated cycloadditions.

Table 2: Enantioselectivity in Catalyzed Reactions

Reaction Type Substrate ee (%) Reference
Aldol Cyclization Hydrindane Dione 96.5
Michael Addition Nitroalkenes 94
Diels-Alder 2,4-Dienals + Dienophiles 89

This compound’s design principles underscore a broader trend in organocatalysis: leveraging non-covalent interactions (e.g., steric effects, π-stacking) to achieve precision in asymmetric synthesis. Future research may explore hybrid catalysts combining silyl ether motifs with other activation modes, such as hydrogen-bond donors or photoredox systems.

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Properties

Molecular Formula

C28H31NOSi

Molecular Weight

425.6 g/mol

IUPAC Name

[dinaphthalen-1-yl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane

InChI

InChI=1S/C28H31NOSi/c1-31(2,3)30-28(27-19-10-20-29-27,25-17-8-13-21-11-4-6-15-23(21)25)26-18-9-14-22-12-5-7-16-24(22)26/h4-9,11-18,27,29H,10,19-20H2,1-3H3/t27-/m0/s1

InChI Key

VSTNWKWKHLANSP-MHZLTWQESA-N

Isomeric SMILES

C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the reaction of naphthalen-1-ylmethanol with trimethylsilyl chloride in the presence of a base to form the trimethylsilyl ether. This intermediate is then reacted with (S)-pyrrolidine-2-carboxylic acid under specific conditions to yield the desired compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trimethylsilyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Naphthalen-1-yl carboxylic acid derivatives.

    Reduction: Naphthalen-1-ylmethanol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Steric and Electronic Effects

  • Naphthalen-1-yl vs. Naphthalen-2-yl :

    • Naphthalen-1-yl groups exhibit greater steric hindrance due to the peri-hydrogen at the 8-position, creating a more rigid chiral pocket. This enhances enantioselectivity in catalysis compared to naphthalen-2-yl analogs .
    • Naphthalen-2-yl derivatives (e.g., compound 14) may offer improved solubility in polar solvents due to reduced steric bulk .
  • Trimethylsilyl vs. Bulkier Silyl Groups: TMS provides moderate steric protection while maintaining solubility in organic solvents.
  • Phenyl vs. Naphthyl Substituents :

    • Phenyl groups (e.g., compound in ) offer less steric hindrance, leading to lower enantiomeric excess (ee) in catalytic applications compared to naphthyl derivatives .

Catalytic Performance

While direct catalytic data for the target compound is unavailable in the evidence, inferences can be drawn from structural analogs:

Enantioselectivity :

  • Di(naphthalen-1-yl) groups likely outperform diphenyl or naphthalen-2-yl variants in asymmetric induction due to enhanced steric shielding .
  • The TMS group balances stability and reactivity, unlike TBS, which may overly stabilize intermediates, slowing catalysis .

Reaction Scope :

  • MDPS derivatives (e.g., compound 15) are effective in Mukaiyama-Michael reactions with acrolein, achieving high ee values (>90%) .
  • Phenyl-substituted catalysts () are less versatile, often requiring additional additives for comparable performance .

Physical and Spectroscopic Properties

Property Target Compound (Naphthalen-1-yl/TMS) Compound 14 (Naphthalen-2-yl/TMS) Compound 15 (Naphthalen-2-yl/MDPS)
Melting Point Not reported Not reported White solid, mp 128–130°C
Optical Rotation Likely high ([α]D ~ –50 to –60) Similar to target compound [α]D²⁵ = –56.0 (c = 1.0, CHCl₃)
Solubility High in CH₂Cl₂, THF Moderate in CH₂Cl₂ Lower due to MDPS group
NMR Shifts (¹H) Aromatic H: δ 7.2–8.3 ppm Aromatic H: δ 7.1–8.1 ppm Aromatic H: δ 7.3–8.4 ppm

Biological Activity

(S)-2-(Di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound that has garnered attention for its potential biological activities. The compound features a pyrrolidine ring and a unique di(naphthalen-1-yl)((trimethylsilyl)oxy)methyl substituent, which may influence its interactions with biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H31NOSi, with a molecular weight of 425.6 g/mol. Its IUPAC name is [dinaphthalen-1-yl-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane. The compound exhibits unique stereochemistry and functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC28H31NOSi
Molecular Weight425.6 g/mol
IUPAC Name[dinaphthalen-1-yl-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane
InChI KeyRUDGRBALLGREHS-HHHXNRCGSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group enhances lipophilicity, potentially improving cell membrane permeability and facilitating interaction with lipid membranes or hydrophobic binding sites on proteins.

Enzyme Interaction

Research indicates that compounds with similar structures can act as enzyme inhibitors or modulators. For instance, the interaction with murine double minute 2 (MDM2) has been noted in related pyrrolidine derivatives, which may suggest a pathway for investigating the inhibitory effects of this compound on tumor growth via p53 activation .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on compounds structurally related to this compound. Key findings include:

  • Substituent Effects : Variations in the naphthalene substituents significantly impact the potency and selectivity towards specific biological targets.
  • Functional Group Modifications : Alterations in the trimethylsilyl group can enhance or diminish biological activity, indicating that fine-tuning these groups is crucial for optimizing efficacy.
  • Stereochemistry : The stereochemical configuration plays a vital role in determining the binding affinity and functional outcome in biological assays.

Anticancer Activity

In a study evaluating various pyrrolidine derivatives, it was found that certain compounds exhibited significant antiproliferative activity against cancer cell lines. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against various tumor cell lines, suggesting potential as anticancer agents .

Enzyme Inhibition

Another investigation focused on enzyme inhibition profiles of structurally related compounds revealed that some derivatives effectively inhibited MDM2, leading to upregulation of p53 and subsequent apoptosis in cancer cells. This mechanism highlights the potential application of this compound in cancer therapy .

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